Fmoc-L-Octahydroindole-2-carboxylic acid

Descripción general

Descripción

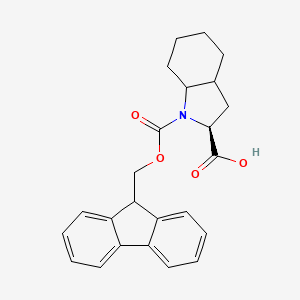

Fmoc-L-Octahydroindole-2-carboxylic acid is an organic compound with the chemical formula C24H25NO4 and a molecular weight of 391.46 g/mol . It is commonly used in peptide synthesis as a building block due to its unique structural properties . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the L-Octahydroindole-2-carboxylic acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Octahydroindole-2-carboxylic acid typically involves the protection of the amino group of L-Octahydroindole-2-carboxylic acid with the Fmoc group . This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The compound is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-L-Octahydroindole-2-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine in a solvent like dimethylformamide.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HATU or DIC.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Major Products Formed

Deprotection: L-Octahydroindole-2-carboxylic acid.

Coupling: Peptides with this compound as a residue.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group:

Fmoc-Oic is primarily used as a protecting group in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during the coupling reactions, allowing for selective reactions that improve yield and purity of the synthesized peptides. This method is crucial in generating complex peptide structures with high fidelity.

Advantages:

- Enhanced yields and purity in peptide synthesis.

- Stabilization of secondary structures such as polyproline helices due to its high trans-amide ratio.

- Resistance to enzymatic degradation, increasing bioavailability of therapeutic peptides .

Drug Development

Pharmaceutical Applications:

Fmoc-Oic serves as a key intermediate in the development of various pharmaceutical agents, particularly those targeting neurological disorders. Its unique bicyclic structure allows for enhanced efficacy and reduced side effects in drug formulations.

Case Studies:

- Antihypertensive Drugs: Fmoc-Oic is integral in synthesizing Perindopril, an antihypertensive medication, demonstrating its utility in developing drugs for cardiovascular conditions.

- Anticonvulsant Properties: Research indicates that modifications using Fmoc-Oic can significantly enhance the activity of peptide analogs targeting sodium channels, offering potential therapeutic avenues for seizure disorders.

Bioconjugation

Mechanism:

Fmoc-Oic facilitates bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This property enhances drug delivery systems by improving the stability and targeting capabilities of therapeutic agents.

Applications:

- Development of targeted drug delivery systems that improve therapeutic outcomes.

- Enhancements in diagnostic imaging techniques through improved biomolecular interactions .

Material Science

Polymer Chemistry:

In material science, Fmoc-Oic is employed to create advanced materials with specific functionalities. Its incorporation into polymer matrices can lead to materials with enhanced mechanical properties and chemical resistance.

Applications:

- Development of specialized coatings and adhesives that require unique properties such as flexibility and durability .

Research in Organic Chemistry

Reagent Utilization:

Fmoc-Oic is a valuable reagent in various organic synthesis pathways. Researchers utilize it to explore new chemical reactions, contributing to advancements in synthetic methodologies.

Examples:

- Synthesis of novel peptidomimetics that mimic natural peptides while exhibiting improved stability and bioactivity.

- Investigations into reaction mechanisms involving Fmoc-protected amino acids .

Data Tables

Mecanismo De Acción

The mechanism of action of Fmoc-L-Octahydroindole-2-carboxylic acid involves its incorporation into peptides, where it can influence the peptide’s conformation and stability . The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted side reactions . Once incorporated into a peptide, the Fmoc group can be removed to reveal the free amino group, allowing for further modifications .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-Proline: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-L-Pipecolic Acid: Similar in structure and used for introducing conformational constraints in peptides.

Uniqueness

Fmoc-L-Octahydroindole-2-carboxylic acid is unique due to its octahydroindole ring structure, which provides additional conformational rigidity compared to other Fmoc-protected amino acids . This rigidity can enhance the stability and biological activity of the resulting peptides .

Actividad Biológica

Fmoc-L-Octahydroindole-2-carboxylic acid (Fmoc-Oic) is a chiral compound with significant relevance in medicinal chemistry and pharmaceutical applications. Its unique bicyclic structure, characterized by the octahydroindole framework, contributes to its biological activity and utility in synthesizing bioactive peptides.

- Molecular Formula : C₁₄H₁₉NO₄

- Molecular Weight : 269.34 g/mol

- Structure : The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for selective reactions during peptide synthesis. This group allows for the protection of the amino group, facilitating the formation of peptide bonds without interference from the amine.

Fmoc-Oic functions primarily as a building block in peptide synthesis, where it can influence the conformation and stability of peptides. It has been shown to stabilize specific secondary structures, such as polyproline helices, due to its high trans-amide ratio and structural rigidity . This property enhances the bioavailability and efficacy of peptides designed for therapeutic use.

1. Peptide Synthesis

Fmoc-Oic is extensively used in the synthesis of peptides and peptidomimetics. Its role as a protecting group allows for improved yields and purity in peptide synthesis processes. The compound's incorporation into peptides can enhance their structural properties, making them more resistant to enzymatic degradation .

2. Pharmacological Activity

Research indicates that Fmoc-Oic can serve as a proline surrogate in pharmacologically active peptides, contributing to the development of drugs targeting various conditions, including hypertension and pain management. For example, it is a key intermediate in the synthesis of the antihypertensive drug Perindopril .

Study on Structural Properties

A study investigated oligomers containing Fmoc-Oic, revealing that these structures exhibit a high trans-amide ratio (>90%), which is crucial for their stability. NMR studies demonstrated that Oic oligomers can form stable polyproline structures, indicating their potential in drug design .

Anticonvulsant Activity

Another study explored the incorporation of Fmoc-Oic into peptide analogs with anticonvulsant properties. The results suggested that modifications with Oic significantly altered the activity and affinity of these peptides towards sodium channels, enhancing their potential as therapeutic agents for seizure disorders .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Stabilizes peptide structures; enhances drug efficacy | Protecting group in peptide synthesis; proline surrogate |

| Octahydroindole-2-carboxylic acid (Oic) | Anticonvulsant activity | Modulation of sodium channels |

| Perindopril | Antihypertensive effects | ACE inhibition |

Propiedades

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15?,21?,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZXLQHJZHITMW-KGSCVUAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2C(C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.